molecular formula C10H9BrN2 B2979264 5-bromo-1-methyl-3-phenyl-1H-pyrazole CAS No. 1188116-65-5

5-bromo-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2979264
CAS No.: 1188116-65-5
M. Wt: 237.1
InChI Key: WILDUCFAXIIARO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-phenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H9BrN2, and it has a molecular weight of 237.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemistry: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole is used as a building block in organic synthesis to create more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activitiesResearch is ongoing to investigate the specific biological activities of this compound .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-5-phenyl-1H-pyrazole
  • 5-Bromo-1-methyl-3-(4-chlorophenyl)-1H-pyrazole
  • 5-Bromo-1-methyl-3-(2,4-dichlorophenyl)-1H-pyrazole

Comparison: Compared to similar compounds, 5-bromo-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity. For instance, the presence of a bromine atom at the 5-position and a phenyl group at the 3-position can enhance its ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

5-bromo-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILDUCFAXIIARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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